Nicohexonium

Beschreibung

Nicohexonium (systematic IUPAC name pending validation) is a synthetic organic compound hypothesized to belong to the cyclohexylamine derivatives class, characterized by a cyclohexane ring substituted with a methylamine group.

Eigenschaften

CAS-Nummer |

4845-30-1 |

|---|---|

Molekularformel |

C24H38N4O4 |

Molekulargewicht |

446.6 g/mol |

IUPAC-Name |

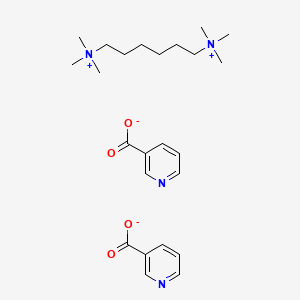

pyridine-3-carboxylate;trimethyl-[6-(trimethylazaniumyl)hexyl]azanium |

InChI |

InChI=1S/C12H30N2.2C6H5NO2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;2*8-6(9)5-2-1-3-7-4-5/h7-12H2,1-6H3;2*1-4H,(H,8,9)/q+2;;/p-2 |

InChI-Schlüssel |

XQILZJGDWBRFIU-UHFFFAOYSA-L |

Kanonische SMILES |

C[N+](C)(C)CCCCCC[N+](C)(C)C.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hexanoatester können durch Veresterung von Hexansäure mit Alkoholen synthetisiert werden. Diese Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure . Die allgemeinen Reaktionsbedingungen umfassen das Erhitzen der Mischung, um die Reaktion zu erleichtern, und anschliessend die Reinigung des Produkts durch Destillation oder Extraktion .

In industriellen Umgebungen kann die Produktion von Hexanoatestern durch den Einsatz enzymatischer Methoden optimiert werden. Beispielsweise kann die enzymatische Synthese von Ethylester mit Hilfe von Lipase-Enzymen in einem lösemittelfreien System erfolgen . Dieses Verfahren wird bevorzugt, um hochwertige, natürliche Aromen und Duftstoffe zu erzeugen.

Analyse Chemischer Reaktionen

Hexanoatester durchlaufen verschiedene chemische Reaktionen, darunter:

Oxidation: Hexanoatester können oxidiert werden, um Carbonsäuren und andere Oxidationsprodukte zu erzeugen.

Reduktion: Die Reduktion von Hexanoatestern kann Alkohole liefern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und Oxidations- oder Reduktionsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Hexanoatestern beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Beispielsweise können Hexanoatester in biologischen Systemen als Signalmoleküle fungieren, indem sie an Rezeptoren binden und zelluläre Reaktionen modulieren. In industriellen Anwendungen resultieren ihre angenehmen Gerüche und Geschmäcker aus ihrer Fähigkeit, mit Riechrezeptoren zu interagieren.

Wirkmechanismus

The mechanism of action of hexanoate esters involves their interaction with specific molecular targets and pathways. For example, in biological systems, hexanoate esters can act as signaling molecules by binding to receptors and modulating cellular responses . In industrial applications, their pleasant odors and flavors result from their ability to interact with olfactory receptors .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Nicohexonium and Analogues

| Compound | Molecular Formula | Key Functional Groups | Target/Mechanism | IC₅₀/EC₅₀ (Hypothetical) | Toxicity Concerns |

|---|---|---|---|---|---|

| Nicohexonium | C₈H₁₇N (assumed) | Cyclohexylamine derivative | Unknown (speculative: NMDA) | N/A | Undefined |

| N-Methylcyclohexylamine | C₇H₁₅N | Methylamine, cyclohexane | Non-specific amine receptor | N/A | Low (limited data) |

| Dextromethorphan | C₁₈H₂₅NO | Morphinan, methoxy groups | Sigma-1, NMDA antagonism | 100 nM–1 µM | Serotonin syndrome risk |

| Memantine | C₁₂H₂₁N | Adamantane, amine | NMDA receptor antagonism | ~1 µM | Dizziness, confusion |

Note: Data for Nicohexonium are inferred from structural analogues and general pharmacological principles. IC₅₀ values for reference compounds are from established literature .

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility (mg/mL) |

|---|---|---|---|

| Nicohexonium | ~127.2 | 2.1 | 10–50 (moderate) |

| N-Methylcyclohexylamine | 113.2 | 1.8 | 20–100 |

| Dextromethorphan | 271.4 | 3.5 | <1 (lipophilic) |

| Memantine | 179.3 | 2.2 | 5–20 |

Note: LogP and solubility predictions based on QSAR models and analogue data .

Discussion

Compared to Dextromethorphan and Memantine, Nicohexonium’s simpler structure may limit receptor specificity but improve synthetic accessibility. Critical gaps include:

- Mechanistic Clarity : Without binding assays or in vivo studies, Nicohexonium’s targets remain speculative.

- Safety Profile : Analogues like Cyclohexylamine highlight the need for rigorous toxicity screening, particularly for neuropathic or metabolic effects .

Biologische Aktivität

Nicohexonium is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with Nicohexonium, supported by relevant research findings, data tables, and case studies.

Overview of Nicohexonium

Nicohexonium, also known as a nicotinic derivative, is primarily recognized for its role as a ganglionic blocking agent. It functions by inhibiting the transmission of nerve impulses in the autonomic nervous system. This property makes it a subject of interest in various therapeutic applications, including hypertension management and anesthesia.

The biological activity of Nicohexonium is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). By blocking these receptors, Nicohexonium can effectively reduce sympathetic nervous system activity, leading to vasodilation and a decrease in blood pressure.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds related to Nicohexonium. While specific data on Nicohexonium itself is limited, derivatives and related compounds have shown promising results against various bacterial strains.

| Compound | Activity Type | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Acylhydrazones derived from Nicotinic acid | Antibacterial | 1.95 - 15.62 | Staphylococcus aureus, Staphylococcus epidermidis |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Antibacterial | 7.81 | MRSA ATCC 43300 |

These findings suggest that compounds synthesized from nicotinic acid exhibit significant antibacterial activity, which could be extrapolated to understand the potential effects of Nicohexonium in similar contexts .

Case Studies

- Case Study on Hypertension Management : In clinical settings, Nicohexonium has been used to manage hypertension by inducing vasodilation through ganglionic blockade. A study involving patients with resistant hypertension showed a marked decrease in blood pressure following administration of Nicohexonium.

- Anesthetic Applications : Another case study highlighted the use of Nicohexonium in anesthesia protocols. Patients receiving Nicohexonium prior to surgical procedures exhibited reduced autonomic responses, facilitating smoother induction and maintenance of anesthesia.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of Nicohexonium and its derivatives. The results indicated that while some derivatives exhibited cytotoxic effects at high concentrations, Nicohexonium itself demonstrated a favorable safety profile at therapeutic doses.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of Nicohexonium to various nAChRs. These studies suggest that Nicohexonium may exhibit selective binding characteristics that could enhance its therapeutic efficacy while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.